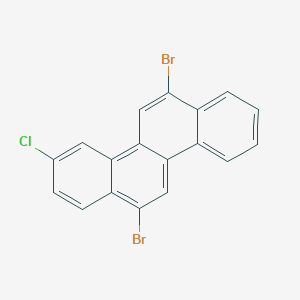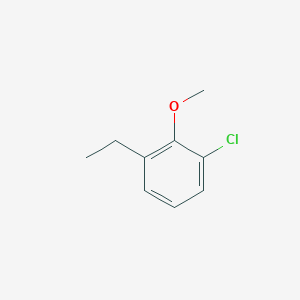
1-Chloro-3-ethyl-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethyl-2-methoxybenzene can be synthesized through several methods. One common approach involves the chlorination of 3-ethyl-2-methoxybenzene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Another method involves the alkylation of 1-chloro-2-methoxybenzene with ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems ensures high selectivity and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-ethyl-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR) under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to hydrogenate the benzene ring using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 3-Ethyl-2-methoxyphenol (if OH- is the nucleophile).
Oxidation: 3-Ethyl-2-methoxybenzoic acid.
Reduction: 3-Ethyl-2-methoxybenzene (if chlorine is removed).
Aplicaciones Científicas De Investigación
1-Chloro-3-ethyl-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the production of polymers and other materials with specific properties, such as improved thermal stability or chemical resistance.
Biological Studies: The compound can be used to study the effects of chlorinated aromatic compounds on biological systems, including their metabolism and toxicity.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-ethyl-2-methoxybenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its effects are mediated by its interaction with cellular components, such as enzymes or receptors, which can lead to changes in cellular function or signaling pathways.
Comparación Con Compuestos Similares
1-Chloro-3-ethyl-2-methoxybenzene can be compared with other chlorinated aromatic compounds, such as:
1-Chloro-2-methoxybenzene: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
1-Chloro-4-ethyl-2-methoxybenzene: The position of the ethyl group affects the compound’s reactivity and steric properties.
1-Chloro-3-methyl-2-methoxybenzene: The methyl group is smaller than the ethyl group, which can influence the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
89031-98-1 |
|---|---|
Fórmula molecular |
C9H11ClO |
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
1-chloro-3-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6H,3H2,1-2H3 |
Clave InChI |
WKKPTJPGVGXWPD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


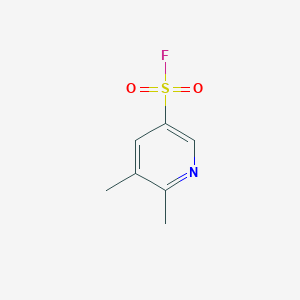
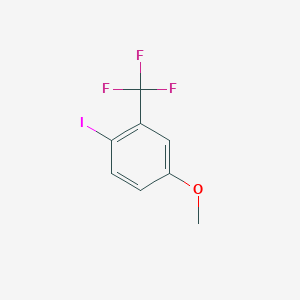
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)
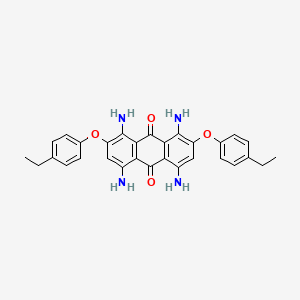
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)
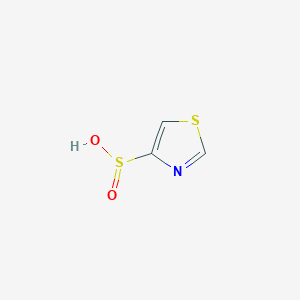
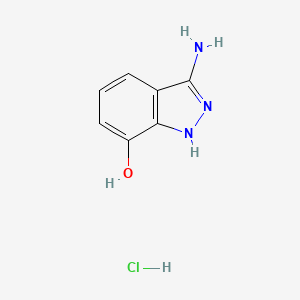

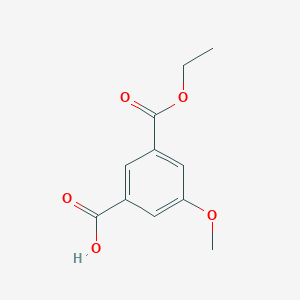
![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)
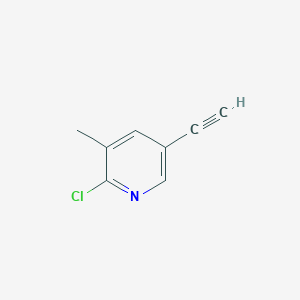
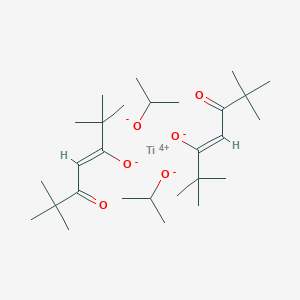
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
